5,6-Bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol: is a chemical compound with the molecular formula C18H22N4O4 and a molecular weight of 358.4 g/mol It is a derivative of D-arabino-Hexos-2-ulose, where the carbonyl group is converted into a bis(phenylhydrazone) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol typically involves the reaction of D-arabino-Hexos-2-ulose with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then reacts with another molecule of phenylhydrazine to form the bis(phenylhydrazone) derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5,6-Bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bis(phenylhydrazone) back to the original carbonyl compound.
Substitution: The phenylhydrazone groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: The original D-arabino-Hexos-2-ulose.
Substitution: Various substituted phenylhydrazone derivatives.
Scientific Research Applications
Chemistry: 5,6-Bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol is used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives. It is also used in the study of reaction mechanisms and kinetics .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving hydrazones.
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the production of various chemical products .
Mechanism of Action
The mechanism of action of 5,6-Bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol involves its interaction with specific molecular targets, such as enzymes. The bis(phenylhydrazone) moiety can form stable complexes with enzyme active sites, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme function and inhibition .
Comparison with Similar Compounds
D-arabino-Hexos-2-ulose: The parent compound, which lacks the bis(phenylhydrazone) groups.
2-Ketoglucose (Glucosone): Another hexose derivative with similar chemical properties.
Uniqueness: 5,6-Bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol is unique due to its bis(phenylhydrazone) groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable tool in both chemical synthesis and biological research .
Properties
CAS No. |
534-97-4 |
---|---|
Molecular Formula |
C18H22N4O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(2R,3S,4R,6E)-5,6-bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C18H22N4O4/c23-12-16(24)18(26)17(25)15(22-21-14-9-5-2-6-10-14)11-19-20-13-7-3-1-4-8-13/h1-11,16-18,20-21,23-26H,12H2/b19-11+,22-15?/t16-,17-,18-/m1/s1 |
InChI Key |
BZVNQJMWJJOFFB-UGSZPUKBSA-N |
SMILES |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(CO)O)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C(=NNC2=CC=CC=C2)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(CO)O)O)O |
534-97-4 | |
Synonyms |
glucose phenylosazone glucosephenylosazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.